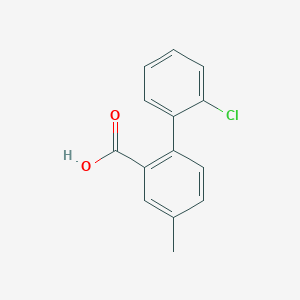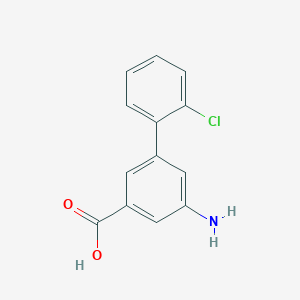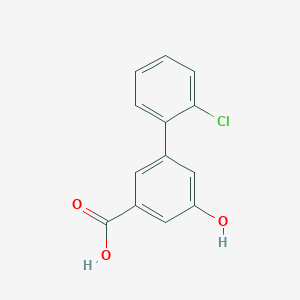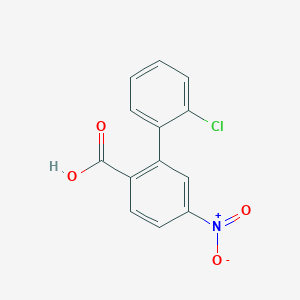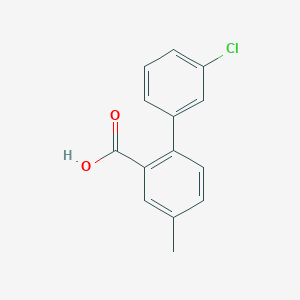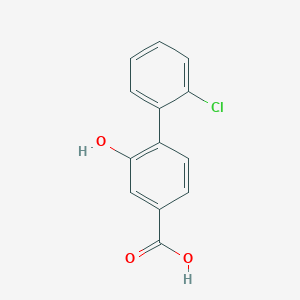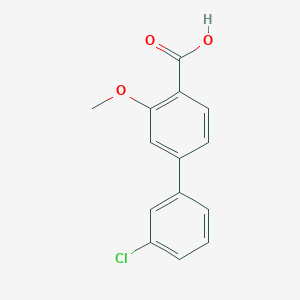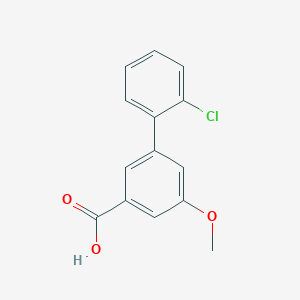
3-(2-Chlorophenyl)-5-methoxybenzoic acid, 95%
Vue d'ensemble
Description
3-(2-Chlorophenyl)-5-methoxybenzoic acid, commonly referred to as 3-CMPB, is an organic compound with a molecular formula of C10H9ClO3. It is a white crystalline solid with a melting point of about 166-168 °C. 3-CMPB is a member of the class of compounds known as phenols, which are compounds containing a hydroxyl group (OH) attached to an aromatic hydrocarbon. It is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in pharmaceutical synthesis, and as a component of some pharmaceuticals.
Applications De Recherche Scientifique
3-CMPB has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme phospholipase A2, which is involved in the production of inflammatory mediators. It has also been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, 3-CMPB has been used as a reagent for the synthesis of other compounds, including pharmaceuticals and other organic compounds.
Mécanisme D'action
The mechanism of action of 3-CMPB is not fully understood. It is believed to act as an inhibitor of the enzyme phospholipase A2, which is involved in the production of inflammatory mediators. Additionally, it is believed to act as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMPB are not fully understood. It has been shown to inhibit the enzyme phospholipase A2, which is involved in the production of inflammatory mediators. Additionally, it has been shown to act as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
3-CMPB has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is a relatively stable compound and is not easily degraded by heat or light. However, one limitation is that it is relatively toxic, so it should be handled with care.
Orientations Futures
There are several potential future directions for the use of 3-CMPB. One potential application is in the development of new drugs and other compounds for the treatment of diseases. Additionally, it could potentially be used as an inhibitor of other enzymes, such as those involved in the synthesis of inflammatory mediators. Furthermore, it could potentially be used as a substrate for the synthesis of other compounds, such as pharmaceuticals and other organic compounds. Finally, it could potentially be used in the development of new methods for the synthesis of compounds, such as the Grignard reaction and the Friedel-Crafts reaction.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-11-7-9(6-10(8-11)14(16)17)12-4-2-3-5-13(12)15/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMMCQXWMOLNEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689536 | |
| Record name | 2'-Chloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261949-96-5 | |
| Record name | 2′-Chloro-5-methoxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261949-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Chloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


